molecular formula C19H19IOS2 B12718098 2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide CAS No. 124939-81-7

2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide

Cat. No.: B12718098
CAS No.: 124939-81-7
M. Wt: 454.4 g/mol
InChI Key: VMWAGUBXEPLNAT-UHFFFAOYSA-M
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Description

2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide is a complex organic compound with a unique structure that includes a thiopyranium ring and a benzo-cyclohepta-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide typically involves the reaction of 9,10-dihydro-7-methyl 4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol with a dehydrating agent . The reaction conditions often require specific solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound

Scientific Research Applications

2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide is unique due to its specific combination of a thiopyranium ring and a benzo-cyclohepta-thiophene moiety. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound 2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular structure of this compound includes a thiopyranium core with a substituted benzo-cycloheptathiene moiety. The presence of iodine suggests potential reactivity that could be exploited in biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods involving multi-step reactions. Notably, the Wittig-Horner reaction has been highlighted as an effective approach for constructing the cycloheptathiene framework. This method allows for the introduction of functional groups that can enhance biological activity.

Biological Activity

Research indicates that compounds similar to 2H-Thiopyranium exhibit a range of biological activities:

Antifungal Activity

A study on related compounds demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. These compounds showed minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL , suggesting significant antifungal potential .

Antimicrobial Properties

Other derivatives have shown promising antimicrobial properties, indicating that modifications to the thiopyranium structure could yield compounds with enhanced efficacy against bacterial strains.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of related compounds. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain low toxicity levels, making them suitable candidates for further development.

Case Studies

  • Case Study on Antifungal Efficacy :
    • Objective : Assess the antifungal activity of synthesized derivatives.
    • Method : In vitro testing against Candida albicans.
    • Results : Compounds A30-A34 exhibited MIC values between 0.03 and 0.5 μg/mL , demonstrating effective antifungal properties while maintaining metabolic stability .
  • Case Study on Cytotoxicity :
    • Objective : Evaluate the cytotoxic effects of related thiopyranium derivatives.
    • Method : Cell viability assays on human cancer cell lines.
    • Results : Selected compounds showed low cytotoxicity with IC50 values exceeding therapeutic concentrations, indicating a favorable safety profile for further pharmacological exploration.

Research Findings Summary Table

PropertyValue/Observation
Antifungal MIC (A30-A34)0.03 - 0.5 μg/mL
Cytotoxicity IC50> therapeutic concentrations
Metabolic StabilityHalf-lives around 69.4 - 80.5 min

Properties

CAS No.

124939-81-7

Molecular Formula

C19H19IOS2

Molecular Weight

454.4 g/mol

IUPAC Name

2-(1-methylthian-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one;iodide

InChI

InChI=1S/C19H19OS2.HI/c1-22-10-7-13(8-11-22)18-15-5-3-2-4-14(15)12-17(20)19-16(18)6-9-21-19;/h2-6,9H,7-8,10-12H2,1H3;1H/q+1;/p-1

InChI Key

VMWAGUBXEPLNAT-UHFFFAOYSA-M

Canonical SMILES

C[S+]1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.[I-]

Origin of Product

United States

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